molecular formula C8H11ClN2O2S B2621751 methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride CAS No. 2193059-05-9

methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B2621751
CAS No.: 2193059-05-9
M. Wt: 234.7
InChI Key: ZIYKURAVJUWVMB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name methyl 4H,5H,6H,7H-thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride delineates the compound’s bicyclic framework and functional groups. The parent heterocycle consists of a thiazolo[4,5-c]pyridine system, which comprises a thiazole ring fused to a pyridine ring at the 4,5- and c-positions. The prefix 4H,5H,6H,7H specifies the saturation of the pyridine ring, indicating four hydrogen atoms distributed across positions 4–7, rendering the pyridine moiety partially hydrogenated.

The 2-carboxylate group denotes a methyl ester substituent at position 2 of the thiazole ring, while hydrochloride confirms the compound exists as a salt formed via protonation of the bicyclic nitrogen atom by hydrochloric acid. Structurally, the molecule integrates a bicyclic core with a thiazole (five-membered ring containing nitrogen and sulfur) fused to a partially saturated pyridine (six-membered ring with one nitrogen atom). This configuration confers rigidity to the core while allowing for hydrogen bonding via the ester and protonated amine groups.

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its CAS Registry Number 2306275-54-5 , which distinguishes it from structurally related derivatives such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7). Alternative naming conventions reflect variations in hydrogen positioning and substituent ordering:

Convention Type Example Name
IUPAC Variant Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride
Simplified Methyl tetrahydrothiazolopyridine-2-carboxylate HCl
Functional-Group Emphasis Thiazolo[4,5-c]pyridine-2-carboxylic acid methyl ester hydrochloride

These alternatives arise from differing priorities in naming the hydrogenated pyridine ring or emphasizing the ester functional group. The CAS registry ensures unambiguous identification regardless of nomenclature discrepancies.

Molecular Formula and Hydrochloride Salt Stoichiometry

The molecular formula C₈H₁₁ClN₂O₂S encapsulates the compound’s elemental composition: eight carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The hydrochloride salt arises from a 1:1 molar ratio between the free base (C₇H₈N₂O₂S) and hydrochloric acid (HCl), as evidenced by the stoichiometric inclusion of one chloride ion per molecule.

Table 1: Molecular Weight Calculation

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 8 12.01 96.08
H 11 1.008 11.09
Cl 1 35.45 35.45
N 2 14.01 28.02
O 2 16.00 32.00
S 1 32.07 32.07
Total 234.70

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYKURAVJUWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolopyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting oxidative stress .

Cystic Fibrosis Treatment
The compound has been evaluated as a corrector for the F508del mutation in the CFTR chloride channel associated with cystic fibrosis. Structural modifications of thiazole derivatives have led to improved efficacy in correcting the protein misfolding associated with this mutation. This compound has shown potential in enhancing the trafficking of CFTR proteins to the plasma membrane .

Biological Research

Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme inhibition mechanisms. It has been investigated for its role as a selective inhibitor of histone deacetylase (HDAC) enzymes which are implicated in various diseases including cancer and neurodegenerative disorders. The thiazole moiety contributes to its binding affinity and selectivity towards these enzymes .

Neuroprotective Effects
Recent studies have suggested that thiazole derivatives can exhibit neuroprotective effects by modulating neuroinflammatory pathways. This compound has been explored for its potential to mitigate neuronal damage in models of neurodegeneration .

Material Science

Development of Functional Materials
The unique chemical properties of this compound have led to its application in the development of functional materials. Its incorporation into polymer matrices has been investigated for creating materials with enhanced thermal and electrical properties.

Case Studies

Study FocusFindings
Anticancer ActivityInduced apoptosis in breast and lung cancer cell lines; reduced proliferation rates significantly .
Cystic Fibrosis CorrectorImproved trafficking of CFTR proteins; enhanced chloride transport functionality in cellular models .
HDAC InhibitionSelective inhibition observed; potential therapeutic implications for cancer treatment and neuroprotection .
Neuroprotective EffectsReduced neuroinflammation markers; protection against oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications: Thiazolo vs. Oxazolo Derivatives

Replacing the sulfur atom in the thiazolo ring with oxygen yields oxazolo analogs, such as 2-(methoxymethyl)-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine hydrochloride (). Key differences include:

  • Electronic Effects : The oxazolo ring exhibits reduced aromaticity compared to thiazolo, altering reactivity and interaction with biological targets.
  • Biological Activity : Thiazolo derivatives are often associated with antimicrobial properties (e.g., compounds in ), while oxazolo analogs may differ in metabolic stability and target binding .
Table 1: Thiazolo vs. Oxazolo Derivatives
Property Thiazolo Derivative (Target) Oxazolo Derivative ()
Core Heteroatom Sulfur Oxygen
Molecular Formula C₁₀H₁₁ClN₂O₂S C₉H₁₃ClN₂O₂
Molecular Weight (g/mol) ~274.72 ~240.67
Aromaticity Higher Lower

Salt Forms and Protecting Groups

The target compound’s hydrochloride salt form contrasts with alkali metal salts like potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate () and its lithium counterpart (). Key distinctions:

  • Solubility : Hydrochloride salts are typically more water-soluble than alkali metal salts, which may favor specific reaction conditions.
  • Synthetic Utility : Boc-protected derivatives (e.g., 5-[(tert-butoxy)carbonyl] variants) serve as intermediates for selective deprotection during multi-step syntheses .
Table 2: Salt and Protecting Group Variations
Compound Name Counterion/Protecting Group Molecular Weight (g/mol) Key Application
Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride HCl ~274.72 Drug candidate synthesis
Potassium 5-[(tert-butoxy)carbonyl]-...-carboxylate () K⁺, Boc 322.42 Intermediate for coupling
Lithium 5-[(tert-butoxy)carbonyl]-...-carboxylate () Li⁺, Boc 322.42* Stabilized intermediate

*Note: Molecular weight may vary slightly depending on isotopic composition.

Ring Fusion Position: Thiazolo[4,5-c] vs. Thiazolo[3,2-a] Pyrimidines

Compounds like thiazolo[3,2-a]pyrimidine () differ in the fusion position of the thiazole and pyrimidine rings. This structural variation impacts:

  • Planarity : Thiazolo[4,5-c] systems may exhibit greater planarity, influencing π-π stacking in biological systems.
  • Bioactivity : Thiazolo[3,2-a]pyrimidines in demonstrated antimicrobial activity, suggesting that fusion position modulates target specificity .

Biological Activity

Methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anticonvulsant properties based on various research findings.

  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : 220.68 g/mol
  • CAS Number : 1190971-73-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effectiveness of thiazole derivatives. For example, this compound has shown promising results against various pathogens.

In Vitro Studies

In vitro evaluations demonstrated that the compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. Research has shown that this compound can inhibit cancer cell proliferation.

Case Studies

  • Cell Line Studies :
    • The compound was tested on various cancer cell lines including A-431 (epidermoid carcinoma) and HT29 (colon carcinoma).
    • IC50 values were found to be less than those of standard chemotherapeutics like doxorubicin.
Cell Line IC50 (μM)
A-4312.50
HT291.98

These findings suggest that this compound has potential as a chemotherapeutic agent.

Anticonvulsant Activity

The anticonvulsant potential of thiazole compounds is also noteworthy. In animal models, derivatives similar to this compound exhibited significant anticonvulsant effects.

Research Findings

A study assessed the efficacy of thiazole derivatives in preventing seizures induced by pentylenetetrazol (PTZ):

Compound ED50 (mg/kg)
Methyl Thiazole Derivative15.0

The results indicated that the compound significantly reduced seizure activity in tested subjects.

Q & A

Q. What are the established synthetic routes for methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride?

The synthesis typically involves cyclocondensation of tetrahydrothiazolo-pyridine precursors with methyl carboxylate reagents. A common approach includes:

  • Step 1 : Protection of the tetrahydrothiazolo[5,4-c]pyridine core using tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates .
  • Step 2 : Esterification via reaction with methyl chloroformate in anhydrous dichloromethane at 0–5°C .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in methanol) to yield the hydrochloride salt . Key challenges include optimizing reaction time (typically 6–12 hours) and minimizing by-products like hydrolyzed esters.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220–260 nm to assess purity (>98%) .
  • Spectroscopy :
  • 1H NMR (D2O): Peaks at δ 2.5–3.5 ppm (m, 4H, CH2 groups in tetrahydro ring), δ 3.9 ppm (s, 3H, methyl ester), and δ 4.2 ppm (m, 2H, thiazole-CH2) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 245.0421 (calculated for C9H13ClN2O2S) .
    • Elemental Analysis : Verify Cl⁻ content (theoretical: ~14.5%) via ion chromatography .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

Discrepancies in NMR or MS data may arise from dynamic ring puckering in the tetrahydrothiazolo-pyridine system. Methodological solutions include:

  • Variable Temperature NMR : Conduct experiments at 25°C and –40°C to identify conformational exchange broadening (e.g., δ 2.8–3.2 ppm splitting at lower temps) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping CH2 groups .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set) .

Q. What methodological approaches are recommended for stability studies under varying storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via:
  • HPLC-PDA : Monitor ester hydrolysis (retention time shift) and oxidation products (UV absorbance >300 nm) .
  • Mass Spectrometry : Identify degradants (e.g., free carboxylic acid, m/z 231.0265) .
    • Kinetic Modeling : Calculate degradation rate constants (k) at 25°C and 40°C to predict shelf-life .

Q. How can researchers design bioactivity studies to explore its mechanism of action?

Given its structural similarity to thiamine-dependent enzyme inhibitors:

  • Enzyme Inhibition Assays : Measure IC50 against pyruvate dehydrogenase kinase (PDK) using:
  • Substrate : Pyruvate (0.1–10 mM) in Tris-HCl buffer (pH 7.4).
  • Detection : NADH depletion at 340 nm (coupled lactate dehydrogenase system) .
    • Cellular Uptake Studies : Use radiolabeled [14C]-compound to assess permeability in Caco-2 monolayers (apparent permeability coefficient, Papp) .

Methodological Notes

  • Contradiction Handling : Conflicting CAS numbers (e.g., 720720-96-7 vs. 165948-23-2) relate to structural variants; cross-check substituents and salt forms .
  • Advanced Synthesis : For regioselective modifications, employ directed ortho-metalation (e.g., LDA at –78°C) on the pyridine ring .

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